molecular formula C17H24O B3023882 Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone CAS No. 898780-02-4

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone

Cat. No.: B3023882
CAS No.: 898780-02-4
M. Wt: 244.37 g/mol
InChI Key: FDYZSNMDQDCAET-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C₁₇H₂₄O It is a ketone characterized by a cyclohexyl group attached to a 2-(3,4-dimethylphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 3,4-dimethylphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of environmentally friendly solvents and catalysts is also a consideration in modern industrial practices.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, along with appropriate solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack and subsequent transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone
  • Cyclohexyl 2-(4-methylphenyl)ethyl ketone
  • Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone

Uniqueness

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-13-8-9-15(12-14(13)2)10-11-17(18)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYZSNMDQDCAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644874
Record name 1-Cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-02-4
Record name 1-Cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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